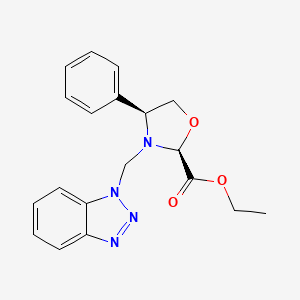
Eethyl (2S,4S)-3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-1,3-oxazolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eethyl (2S,4S)-3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-1,3-oxazolidine-2-carboxylate is a useful research compound. Its molecular formula is C19H20N4O3 and its molecular weight is 352.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Eethyl (2S,4S)-3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-1,3-oxazolidine-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H18N4O3
- Molecular Weight : 342.35 g/mol
- CAS Number : 225116-99-4
The structure features a benzotriazole moiety, which is known for its diverse biological properties, including antifungal and antitumor activities.
Antifungal Activity
Research indicates that benzotriazole derivatives exhibit antifungal properties. In a study involving various benzotriazole compounds, it was found that those containing an oxazolidine structure demonstrated enhanced antifungal activity against several fungal strains. The mechanism is believed to involve the inhibition of fungal cell wall synthesis and disruption of membrane integrity .
Antitumor Properties
Benzotriazole derivatives have also been reported to possess antitumor activity. A study highlighted the ability of this compound to induce apoptosis in cancer cells through the activation of caspase pathways. The compound showed a dose-dependent increase in apoptotic cell death in various cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed.
- Antioxidant Activity : The presence of the benzotriazole group contributes to antioxidant properties, which can protect cells from oxidative stress .
Case Studies
- Study on Antifungal Efficacy :
- Antitumor Activity Assessment :
Table 1: Biological Activity Summary
| Activity Type | Assessed Effect | IC50 Value | Reference |
|---|---|---|---|
| Antifungal | Against Candida spp. | 12 µg/mL | |
| Antitumor | Human cancer cell lines | 15 µg/mL |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits key enzymes involved in proliferation |
| Apoptosis Induction | Activates caspase pathways leading to cell death |
| Antioxidant Activity | Reduces oxidative stress in cells |
Propriétés
IUPAC Name |
ethyl (2S,4S)-3-(benzotriazol-1-ylmethyl)-4-phenyl-1,3-oxazolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-2-25-19(24)18-22(17(12-26-18)14-8-4-3-5-9-14)13-23-16-11-7-6-10-15(16)20-21-23/h3-11,17-18H,2,12-13H2,1H3/t17-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEDNTOQKLYZSM-MSOLQXFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1N(C(CO1)C2=CC=CC=C2)CN3C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1N([C@H](CO1)C2=CC=CC=C2)CN3C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














